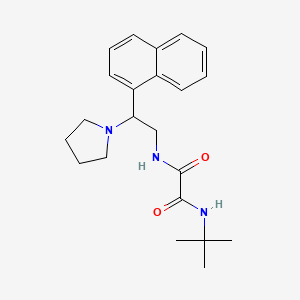![molecular formula C11H8F3N5O2S B2729619 3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 339019-97-5](/img/structure/B2729619.png)
3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a trifluoro-3-butenyl group (a four-carbon chain with a double bond and three fluorine atoms). It also contains a nitro group (NO2) and a sulfanyl group (SH) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and triazole rings, the introduction of the nitro and sulfanyl groups, and the attachment of the trifluoro-3-butenyl group . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and triazole rings, the nitro and sulfanyl groups, and the trifluoro-3-butenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the nitro group, for example, could make the compound reactive towards certain reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Compounds containing similar functional groups, like nitro, pyridine, and sulfanyl groups, are frequently explored for their reactivity and potential in synthesizing novel chemical entities. For example, the synthesis of complex nickel(II) complexes involving nitrophenyl groups showcases the reactivity of such moieties under coordination chemistry scenarios (Hörner et al., 2002). These reactions are critical for developing new materials with potential applications in catalysis, molecular recognition, and as components of electronic devices.
Materials Science
In the realm of materials science, compounds with sulfanyl groups combined with aromatic systems, such as pyridines, are investigated for their utility in creating advanced materials. For instance, transparent polyimides synthesized from thiophenyl-substituted benzidines, which bear structural resemblance in terms of aromaticity and functionality, exhibit high refractive indices and low birefringence, alongside excellent thermomechanical stabilities (Tapaswi et al., 2015). These properties are desirable for applications in optoelectronics, including displays and photovoltaic cells.
Pharmacological Research
Although explicit exclusion was requested for drug use, dosage, and side effects, it's worth noting that the structural motifs present in the compound are often explored in medicinal chemistry for their biological activities. Such investigations, while not directly related to the compound, underline the importance of these chemical structures in designing molecules with potential therapeutic benefits.
Environmental and Green Chemistry
Research into the synthesis and application of complex molecules also touches on aspects of environmental sustainability and green chemistry principles. For example, the development of methods for preparing certain pyridine derivatives emphasizes the need for environmentally benign processes and the reduction of hazardous waste (Gilbile et al., 2017). These considerations are crucial for the chemical industry's move towards more sustainable practices.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-nitro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2S/c12-7(9(13)14)3-5-22-11-16-6-18(17-11)10-8(19(20)21)2-1-4-15-10/h1-2,4,6H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBQJYCSTQYURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)SCCC(=C(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

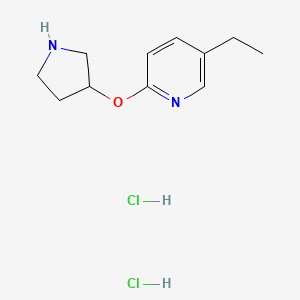

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
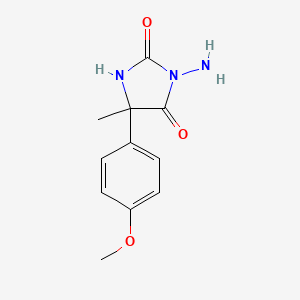
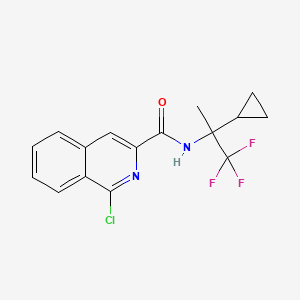
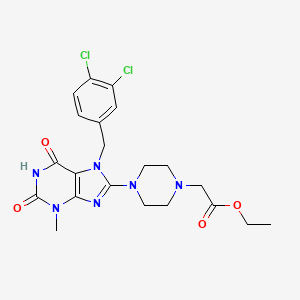



![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)
